2-(Trifluoromethyl)thioxanthen-9-one
Overview
Description
2-(Trifluoromethyl)thioxanthen-9-one is a trifluoromethyl substituted thioxanthenone/thioxanthone, which is a sulfur analogue of xanthone . It has a linear formula of C13H7SOCF3 and a molecular weight of 280.26 .
Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)thioxanthen-9-one consists of a thioxanthone core with a trifluoromethyl group attached. The IUPAC Standard InChI is InChI=1S/C14H7F3OS/c15-14(16,17)8-5-6-12-10(7-8)13(18)9-3-1-2-4-11(9)19-12/h1-7H .Physical And Chemical Properties Analysis
2-(Trifluoromethyl)thioxanthen-9-one is a solid at 20 degrees Celsius . It has a molecular weight of 280.26 .Scientific Research Applications
Chemical Synthesis and Derivatives
- 2-(Trifluoromethyl)thioxanthen-9-one is a crucial compound in the synthesis of various biologically active and medicinally significant compounds. For instance, the synthesis of 1-fluoro-4-methyl-9H-thioxanthen-9-one and its derivatives, marked with carboxyl-14, highlights its importance in creating labeled compounds for research purposes (Javaheri et al., 2016).
Photophysical Properties
- The compound's spectral and photophysical properties have been studied extensively. Research indicates significant differences in these properties when placed in protic versus aprotic solvents, which is crucial for understanding its behavior in different environments (Krystkowiak et al., 2006).
Structural and Molecular Studies
- Studies involving the structural and molecular aspects of related compounds, such as 1-(2-Hydroxyethyl)-4-[3-(2-trifluoromethyl-9H-thioxanthen-9-ylidene)propyl]piperazine-1,4-diium dichloride, offer insights into the conformation and hydrogen bonding patterns in crystals, which can be instrumental in the field of crystallography and material science (Siddegowda et al., 2011).
Photoinitiators Development
- Thioxanthen-9-one and its derivatives are being explored for their potential as photoinitiators in radical polymerization. This research is pivotal in developing new materials and technologies in polymer science (Wu et al., 2014).
Redox Properties
- The redox properties of 2-substituted thioxanthen-9-ones, including their derivatives, are of great interest. Understanding these properties is essential for applications in electrochemistry and materials science (Vasilieva et al., 2013).
Hydrochromic Materials
- The compound and its derivatives have been studied for their hydrochromic properties, changing color in response to moisture. This has applications in humidity sensing, moisture detection, and anti-counterfeiting technologies (Chua et al., 2022).
Photoredox Catalysis
- It's also been utilized in photoredox catalysis, such as in the nickel-catalyzed Sonogashira C(sp)-C(sp2) coupling, a process important in organic synthesis and material chemistry (Zhu et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-(trifluoromethyl)thioxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3OS/c15-14(16,17)8-5-6-12-10(7-8)13(18)9-3-1-2-4-11(9)19-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWRXGDGZGIHIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168689 | |
Record name | 2-(Trifluoromethyl)-9H-thioxanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)thioxanthen-9-one | |
CAS RN |
1693-28-3 | |
Record name | 2-(Trifluoromethyl)-9H-thioxanthen-9-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1693-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethyl)-9H-thioxanthen-9-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001693283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Trifluoromethyl)-9H-thioxanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(trifluoromethyl)-9H-thioxanthen-9-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.358 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(Trifluoromethyl)thioxanthen-9-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J4R9HK2QN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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